N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide is a chemical compound identified by the CAS number 946291-14-1. This compound belongs to the class of oxalamides, which are characterized by the presence of an oxalamide functional group. It has garnered attention for its potential pharmacological applications, particularly in the fields of analgesic and anti-inflammatory research.
This compound was first synthesized by researchers at the University of California, San Francisco, and has been studied for its biological properties. Its molecular formula is C19H29N3O4, with a molecular weight of 363.458 g/mol.
N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide is classified as an oxalamide derivative. These compounds often exhibit significant biological activity and are of interest in medicinal chemistry for their potential therapeutic effects.
The synthesis of N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide involves several key steps:
The molecular structure of N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide can be described as follows:
The InChI Key for this compound is QYCODGOYUDTSNH-UHFFFAOYSA-N, which provides a unique identifier for computational chemistry applications. The SMILES representation is CC(C)N1CCC(CC1)CNC(=O)C(=O)NC2=C(C=C(C=C2)OC)OC, which encodes its structure in a line notation format.
The chemical reactivity of N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide is primarily influenced by its functional groups:
The stability of N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide under various conditions remains an area for further study, particularly regarding its degradation pathways and shelf life.
N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide has several potential applications:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: